(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol
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Overview
Description
(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C13H14O3S. It is a derivative of both phenol and thiophene, featuring a methanol group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the aldehyde group to a methanol group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: (3,4-Dimethoxyphenyl)(thiophen-2-yl)carboxylic acid.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to certain receptors, affecting cellular signaling processes.
Antioxidant Activity: Acts as an antioxidant, neutralizing free radicals and reducing oxidative stress
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Another derivative of 3,4-dimethoxyphenyl, used in similar applications.
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: A thiophene derivative with different functional groups
Uniqueness
(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is unique due to its combination of a methanol group with both phenyl and thiophene rings.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-10-6-5-9(8-11(10)16-2)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXKUWOQVBCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CS2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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